Compound Description: 2-Cyano-1-methyl 3-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)guanidine, also known as SK&F 94836, is a novel positive inotrope/vasodilator investigated for the treatment of congestive heart failure. It is rapidly absorbed, widely distributed, and primarily excreted unchanged via urine. []
Relevance: While not sharing a direct structural resemblance, SK&F 94836 and 4-(2-chlorophenyl)-6-oxo-2-(propylthio)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile are both investigated for their cardiovascular effects. Both compounds feature a substituted phenyl ring linked to a heterocyclic core containing a carbonyl group. This highlights a potential common structural motif for exploring cardiovascular activity. []
Compound Description: This compound, N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide (6), is a potent positive inotrope in dogs. It served as a lead compound for the development of lactam analogues with inotropic activity. []
Relevance: Although structurally distinct from 4-(2-chlorophenyl)-6-oxo-2-(propylthio)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, compound 6 represents a starting point in the search for inotropic agents, highlighting the potential of heterocycles linked to substituted phenyl rings for this type of activity. The presence of a pyridazinone ring in 6 and a tetrahydropyridine ring in 4-(2-chlorophenyl)-6-oxo-2-(propylthio)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile suggests these heterocyclic moieties might contribute to pharmacological activity in similar pathways. []
Compound Description: This compound, 1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (16), is a lactam analogue of compound 6, with an inotropic ED50 of 24 micrograms/kg following intravenous administration to pentobarbital-anesthetized dogs. []
Relevance: Compound 16 and 4-(2-chlorophenyl)-6-oxo-2-(propylthio)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile both incorporate a lactam ring within their structures. Although the specific lactam ring systems and other substituents differ, this shared structural element suggests possible similarities in their interactions with biological targets, potentially related to their inotropic activity. []
1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H -indol-2- one (LY195115, 20)
Compound Description: LY195115, chemically named 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (20), is a potent, long-acting oral inotrope. It is a geminal dimethyl analogue of compound 16, exhibiting a 3.5-fold increase in potency. []
Relevance: Like compound 16, LY195115 (20) shares the lactam ring structural element with 4-(2-chlorophenyl)-6-oxo-2-(propylthio)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. Additionally, the research on LY195115 emphasizes the impact of geminal dimethyl substitution on both potency and oral bioavailability, which could be valuable information for modifying and optimizing the target compound. []
Compound Description: This compound, 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (1), is a potent inhibitor (Ki = 80 nM) of sarcoplasmic reticulum-derived phosphodiesterase (SR-PDE) and a potent positive inotrope both in vitro and in vivo. []
Relevance: Compound 1 shares a nearly identical structure with LY195115 (20), both featuring a dihydropyridazinone ring linked to a substituted indol-2-one. The confirmed SR-PDE inhibitory activity of compound 1 and the established link between SR-PDE inhibition and inotropic activity in the dihydropyridazinone series suggests a possible mechanism of action for 4-(2-chlorophenyl)-6-oxo-2-(propylthio)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, prompting further investigation into its interaction with SR-PDE. []
Compound Description: [3H]-LY186126, or [3H]-3, with a chemical name of 1,3-dihydro-3,3-dimethyl-1-[3H3]methyl-5-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-2H-indol-2-one, is a tritium-labeled analogue of indolidan, a potent phosphodiesterase-inhibitor cardiotonic. It is used as a radioligand for studying the binding of this drug class to its pharmacological receptor. []
Relevance: [3H]-LY186126 ([3H]-3) is structurally very similar to compounds 1 and LY195115 (20), differing only in the presence of a tritium-labeled methyl group on the indolone nitrogen. Its use as a radioligand for studying phosphodiesterase-inhibitor cardiotonic binding sites highlights the potential application of radiolabeled analogues of 4-(2-chlorophenyl)-6-oxo-2-(propylthio)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile in characterizing its binding properties and further understanding its mechanism of action. []
Compound Description: This category encompasses a series of esters featuring an alkyl group at the 3-carboxylate position, various aryl substituents at the 4-position, and a methyl group at the 2-position of the tetrahydropyridine core. []
Relevance: Alkyl 4-Arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates and 4-(2-chlorophenyl)-6-oxo-2-(propylthio)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile share a common 6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile core. The research using these esters focuses on their eco-friendly synthesis under microwave irradiation, which could be valuable for developing greener synthetic routes for the target compound. Additionally, the diverse aryl substituents in this series provide insights into the effects of different substituents on the activity and properties of the tetrahydropyridine core. []
Compound Description: This specific compound within the Alkyl 4-Arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates group exhibits the highest cytotoxicity among its congeners against the A549 human lung adenocarcinoma cell line. []
Relevance: This compound closely resembles 4-(2-chlorophenyl)-6-oxo-2-(propylthio)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, differing mainly in the presence of a 4-chlorophenyl substituent and an ethyl ester instead of a 2-chlorophenyl substituent and a propylthio group. Its cytotoxic activity points to the potential of 4-(2-chlorophenyl)-6-oxo-2-(propylthio)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile to be evaluated for anticancer properties, especially given the structural similarities and the established link between this structural class and biological activity. []
Compound Description: These compounds are formed via a Mannich-type reaction involving N-methylmorpholinium 4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates, 2-R-propanals (including ocean propanal and isobutyraldehyde), and primary aromatic amines. []
Relevance: 7-aryl-2-R-2-methyl-3-arylamino-5-oxo-2,3,6,7-tetrahydro-5Н-thiazolo[3,2-a]pyridine-8-carbonitriles and 4-(2-chlorophenyl)-6-oxo-2-(propylthio)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile both contain a tetrahydropyridine ring system with an aryl substituent at the 4-position and a cyano group at the 3-position. The successful Mannich-type reaction used to synthesize these related compounds could be applied to explore new derivatives of the target compound, potentially introducing an amino group at the 2-position and incorporating a thiazolo ring. []
Compound Description: NESS 0327 is a novel cannabinoid antagonist with high selectivity for the cannabinoid CB1 receptor. It exhibits higher affinity for both CB1 and CB2 receptors compared to the known antagonist SR 141716A. []
Relevance: While not structurally similar to 4-(2-chlorophenyl)-6-oxo-2-(propylthio)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, NESS 0327 highlights the importance of exploring diverse heterocyclic scaffolds for identifying novel drug candidates. The incorporation of a tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole core in NESS 0327 and a tetrahydropyridine ring in the target compound demonstrates the versatility of heterocyclic systems in drug design. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.